molecular formula C13H19N3O3 B14856885 Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14856885
M. Wt: 265.31 g/mol
InChI Key: POOIPZWXFQCKAI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, a formyl group, and a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate typically involves multiple steps. The reaction conditions often involve the use of reagents such as sodium borohydride for reduction and tert-butyl (dimethyl)silyl chloride for protection .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[2-(3-amino-4-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-5-10-11(14)9(8-17)4-6-15-10/h4,6,8H,5,7,14H2,1-3H3,(H,16,18)

InChI Key

POOIPZWXFQCKAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=CC(=C1N)C=O

Origin of Product

United States

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